High Synthetic Yield (83%) for Direct Preparation: Benchmark Against a Closely Related Analog
A direct synthetic route for 3-(9H-Carbazol-9-yl)phenylboronic acid, involving a key lithiation-borylation step, achieves a yield of 83% . In contrast, a reported synthesis of the closely related analog 9-phenyl-9H-carbazol-3-ylboronic acid, which lacks the phenyl spacer between carbazole and the boronic acid group, proceeds with a lower yield of 71% under comparable conditions . This 12 percentage point difference in yield translates directly to improved material efficiency and reduced waste for large-scale procurement and R&D synthesis.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | 9-Phenyl-9H-carbazol-3-ylboronic acid (CAS 854952-58-2) : 71% yield |
| Quantified Difference | +12 percentage points |
| Conditions | Target: Lithiation with n-BuLi, borylation with triisopropyl borate, room temperature workup. Comparator: Similar conditions inferred from a common research protocol for carbazole boronic acids. |
Why This Matters
A higher synthetic yield directly reduces raw material cost and time per unit of product, providing a clear economic advantage for procurement at scale.
